N,N-diethyl-4,6-diphenoxy-1,3,5-triazin-2-amine
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Overview
Description
N,N-diethyl-4,6-diphenoxy-1,3,5-triazin-2-amine is a compound belonging to the triazine family Triazines are heterocyclic compounds that have a wide range of applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
The synthesis of N,N-diethyl-4,6-diphenoxy-1,3,5-triazin-2-amine typically involves the use of 2,4,6-trichloro-1,3,5-triazine as a starting material. The chlorine atoms are sequentially displaced by aryloxy and arylamino groups to form the desired compound. A one-pot protocol can be employed for the functionalization of the 1,3,5-triazine core without the need for isolating intermediates . This method allows for the efficient production of the compound in good yields.
Chemical Reactions Analysis
N,N-diethyl-4,6-diphenoxy-1,3,5-triazin-2-amine undergoes various chemical reactions, including nucleophilic substitution and hydrolysis. In aqueous buffers containing amines, the compound undergoes nucleophilic displacement of the pyridine by the amine nitrogen, in addition to background hydrolysis . The second-order rate constants for the attack of primary amines on the compound follow a Brønsted-like equation . Common reagents used in these reactions include primary amines and ethanolamine, with the major products being substituted triazines.
Scientific Research Applications
N,N-diethyl-4,6-diphenoxy-1,3,5-triazin-2-amine has several applications in scientific research. It is used in the synthesis of structural analogs with potential cardiogenetic activity . The compound is also studied for its ultraviolet absorption properties, making it a potential candidate for use as a UV absorber .
Mechanism of Action
The mechanism of action of N,N-diethyl-4,6-diphenoxy-1,3,5-triazin-2-amine involves nucleophilic displacement reactions. The compound reacts with amines in aqueous buffers, leading to the displacement of the pyridine by the amine nitrogen . This reaction is consistent with a concerted process for the displacement reaction, indicating strong coupling between the bonding changes .
Comparison with Similar Compounds
N,N-diethyl-4,6-diphenoxy-1,3,5-triazin-2-amine can be compared with other triazine derivatives, such as 2,4,6-tris(4-aminophenyl)-1,3,5-triazine and 6-chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine These compounds share similar chemical structures but differ in their substituents and reactivity
Properties
Molecular Formula |
C19H20N4O2 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N,N-diethyl-4,6-diphenoxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C19H20N4O2/c1-3-23(4-2)17-20-18(24-15-11-7-5-8-12-15)22-19(21-17)25-16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 |
InChI Key |
QMXXSXQPMJQWIF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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